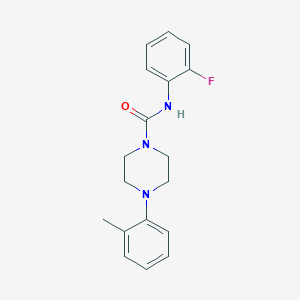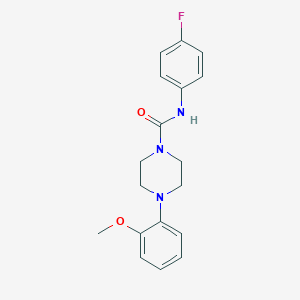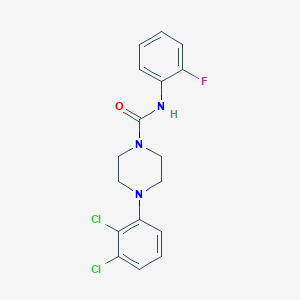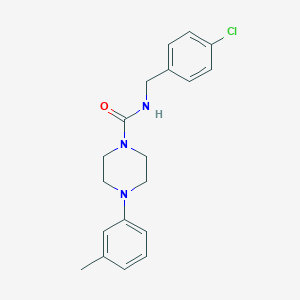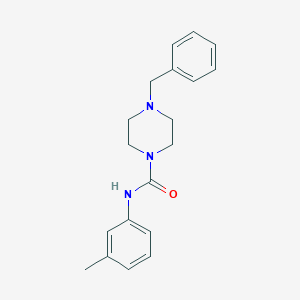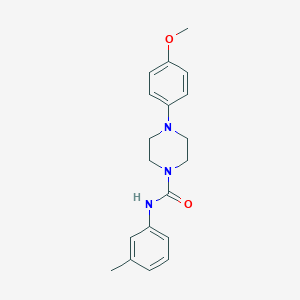![molecular formula C22H18N2O5 B281940 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281940.png)
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, biotechnology, and analytical chemistry. MABA is a member of the benzoic acid family and is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid involves the binding of the compound to the active site of enzymes, thereby inhibiting their activity. This occurs through the formation of a covalent bond between the carbonyl group of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid and the active site of the enzyme.
Biochemical and Physiological Effects
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been shown to have a neuroprotective effect, which could have important implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid in lab experiments is its high potency and specificity towards enzymes. This makes it a valuable tool for studying enzyme function and developing enzyme inhibitors. However, one limitation of using 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid is its potential toxicity, which requires appropriate safety measures to be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid. One potential area of research is the development of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid-based enzyme inhibitors for the treatment of cancer and other diseases. Additionally, further studies could be conducted to explore the neuroprotective effects of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid and its potential applications in the treatment of neurodegenerative diseases. Finally, the synthesis of novel derivatives of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid could be explored to improve its potency and selectivity towards enzymes.
Synthesemethoden
The synthesis of 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate, which is then reacted with 2-aminobenzoic acid to produce 2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of appropriate safety measures due to the toxic nature of phosgene.
Wissenschaftliche Forschungsanwendungen
2-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrase, trypsin, and chymotrypsin. This makes it a promising candidate for the development of enzyme inhibitors that could be used to treat various diseases, including cancer and inflammatory disorders.
Eigenschaften
Molekularformel |
C22H18N2O5 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-[[2-[(4-methoxyphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H18N2O5/c1-29-15-12-10-14(11-13-15)23-21(26)18-8-4-5-9-19(18)24-20(25)16-6-2-3-7-17(16)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) |
InChI-Schlüssel |
UPBLVUJDXARXED-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Löslichkeit |
58.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)
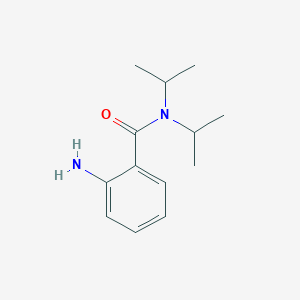
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
